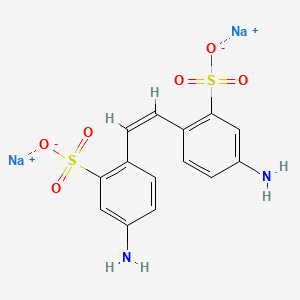
4,4'-(1Z)-Diaminostilbene-2,2'-disulfonic Acid Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt is an organic compound with the molecular formula C14H12N2O6S2Na2. It is a derivative of stilbene, characterized by the presence of two amino groups and two sulfonic acid groups. This compound is widely used in various industrial applications, particularly in the production of optical brighteners and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt typically involves the deprotonation of 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic acid. This can be achieved through reactions with bases such as sodium hydroxide (NaOH) or tetrabutylammonium hydroxide ((n-Bu4N)(OH)). The resulting salts are sodium 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonate and tetrabutylammonium 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with sodium hydroxide to ensure complete deprotonation and formation of the disodium salt. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature and pH.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disodium 4,4’-dinitrostilbene-2,2’-disulfonate.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite for oxidation and reducing agents such as hydrogen gas or metal hydrides for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include disodium 4,4’-dinitrostilbene-2,2’-disulfonate and various substituted derivatives of 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic acid.
Scientific Research Applications
4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt involves its interaction with cellular anion transporters. The compound inhibits anion permeability by binding to specific sites on the transporters, thereby blocking the transport of anions across cell membranes . This inhibition can affect various cellular processes, including ion balance and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Diazoaminodibenzenesulfonic Acid Disodium Salt
- 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic Acid Disodium Salt
- Disodium 4,4’-dinitrostilbene-2,2’-disulfonate
Uniqueness
4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt is unique due to its specific structure, which allows it to form stable complexes with various metals and organic molecules. This property makes it particularly useful in the synthesis of optical brighteners and dyes, as well as in scientific research applications involving cellular transport inhibition.
Properties
Molecular Formula |
C14H12N2Na2O6S2 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H14N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/b2-1-;; |
InChI Key |
YAKFHPREDNNSFX-UAIGNFCESA-L |
Isomeric SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C\C2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


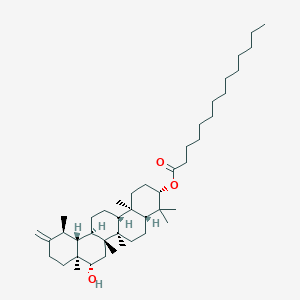

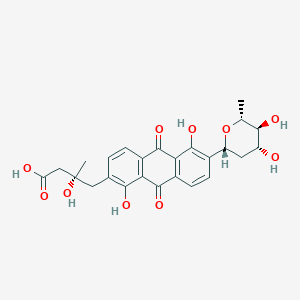
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrate](/img/structure/B13421327.png)
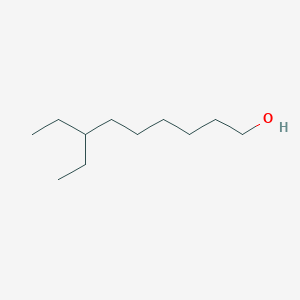


![Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B13421357.png)
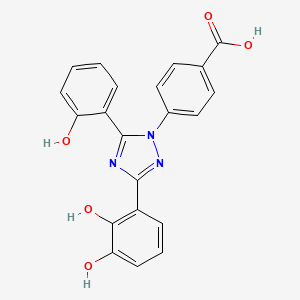
![1-Propanaminium, 3-[(carboxymethyl)[(tridecafluorohexyl)sulfonyl]amino]-N,N,N-trimethyl-, inner salt](/img/structure/B13421360.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro-](/img/structure/B13421368.png)
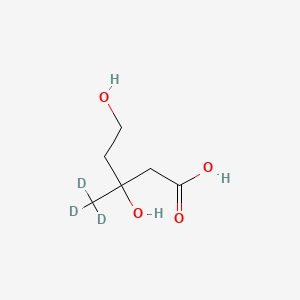
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)

